molecular formula C15H11Cl2NO3 B4776674 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B4776674
M. Wt: 324.2 g/mol
InChI Key: VYYLAABGYUJDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.

Mechanism of Action

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a crucial role in regulating energy metabolism and promoting the growth of muscle fibers. By activating PPARδ, 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 stimulates the production of genes involved in energy metabolism and muscle growth, leading to increased endurance and strength.
Biochemical and Physiological Effects
3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. These include increased fatty acid oxidation, enhanced glucose uptake, improved insulin sensitivity, and reduced inflammation. Additionally, it has been shown to increase endurance and stamina in animal models, making it a potential performance-enhancing drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 in lab experiments is its ability to selectively activate PPARδ without affecting other receptors in the body. This allows researchers to study the specific effects of PPARδ activation on energy metabolism and muscle growth. However, one limitation of using 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516. One area of interest is its potential as a treatment for cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further research is needed to fully understand the long-term effects of 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 on energy metabolism and muscle growth. Finally, there is a need for more studies on the safety and efficacy of 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 in humans, particularly in the context of its use as a performance-enhancing drug.

Scientific Research Applications

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been extensively studied in scientific research for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. Furthermore, it has been investigated as a potential treatment for cardiovascular diseases and certain types of cancer.

properties

IUPAC Name

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLAABGYUJDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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